Product packaging for 2-(3-Bromopropoxy)dibenzo[b,d]furan(Cat. No.:CAS No. 88910-76-3)

2-(3-Bromopropoxy)dibenzo[b,d]furan

Cat. No.: B8572953
CAS No.: 88910-76-3
M. Wt: 305.17 g/mol
InChI Key: UUZPUXUHJQAUMU-UHFFFAOYSA-N
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Description

Significance of Dibenzo[b,d]furan in Heterocyclic Chemistry

Dibenzo[b,d]furan is a heterocyclic organic compound that is a component of coal tar. wikipedia.org The fusion of the benzene (B151609) and furan (B31954) rings creates a rigid, planar structure with a unique electronic distribution, making it an important building block in various chemical syntheses. numberanalytics.com The dibenzo[b,d]furan nucleus is a key structural feature in numerous natural products and synthetic compounds that exhibit a wide range of biological activities. numberanalytics.combiointerfaceresearch.com Its thermal stability and convenient liquid range have also led to its use as a heat transfer agent. wikipedia.org

Overview of Functionalized Dibenzo[b,d]furan Derivatives in Synthetic Methodologies

The dibenzo[b,d]furan scaffold can be functionalized at various positions, leading to a vast library of derivatives with tailored properties. These derivatives are crucial in the development of new synthetic methods. For instance, halogenated dibenzofurans can undergo cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. wikipedia.org The synthesis of functionalized dibenzofurans can be achieved through various strategies, including intramolecular C-C bond formation from diaryl ethers and intramolecular C-O bond formation from 2-aryl phenols. nih.gov These methods allow for the introduction of a wide range of functional groups, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. biointerfaceresearch.comnih.gov

Rationale for Research on 2-(3-Bromopropoxy)dibenzo[b,d]furan as a Precursor and Synthetic Intermediate

This compound is a key synthetic intermediate due to its bifunctional nature. The dibenzo[b,d]furan core provides a stable, aromatic platform, while the 3-bromopropoxy chain offers a reactive site for further chemical transformations. The presence of the bromine atom allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. smolecule.com This makes it a valuable precursor for the synthesis of a wide range of derivatives with potential applications in fields such as organic electronics and pharmaceuticals. smolecule.com The ether linkage is generally stable, allowing for selective reactions at the bromine-bearing carbon. The specific length of the propoxy chain can also influence the properties and reactivity of the resulting molecules.

Interactive Data Table: Physicochemical Properties

PropertyValueReference
Molecular Formula C15H13BrO2 nih.gov
Molar Mass 317.17 g/mol smolecule.com
Appearance Solid smolecule.com
Melting Point Not available
Boiling Point Not available
Solubility Soluble in nonpolar organic solvents. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13BrO2 B8572953 2-(3-Bromopropoxy)dibenzo[b,d]furan CAS No. 88910-76-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88910-76-3

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

IUPAC Name

2-(3-bromopropoxy)dibenzofuran

InChI

InChI=1S/C15H13BrO2/c16-8-3-9-17-11-6-7-15-13(10-11)12-4-1-2-5-14(12)18-15/h1-2,4-7,10H,3,8-9H2

InChI Key

UUZPUXUHJQAUMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCCCBr

Origin of Product

United States

Synthetic Methodologies for 2 3 Bromopropoxy Dibenzo B,d Furan

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-(3-Bromopropoxy)dibenzo[b,d]furan reveals that the most logical disconnection is at the ether linkage. This points to two primary precursors: dibenzo[b,d]furan-2-ol and a suitable three-carbon brominated alkylating agent, such as 1,3-dibromopropane (B121459).

Synthesis of Dibenzo[b,d]furan-2-ol

The synthesis of the core dibenzo[b,d]furan structure can be achieved through various methods, including palladium-catalyzed cyclization of diaryl ethers and intramolecular C-H bond functionalization. biointerfaceresearch.comorganic-chemistry.org For the specific synthesis of dibenzo[b,d]furan-2-ol, a common starting material is dibenzofuran (B1670420) itself, which can be functionalized. However, direct and selective hydroxylation at the 2-position can be challenging.

A more targeted approach involves the synthesis of the dibenzofuran ring system with the hydroxyl group already in place or in a protected form. This can involve multi-step sequences starting from simpler phenolic precursors. rsc.org While specific high-yield syntheses for dibenzo[b,d]furan-2-ol are not extensively detailed in readily available literature, its commercial availability from suppliers like Sigma-Aldrich suggests established, albeit potentially proprietary, synthetic routes exist. sigmaaldrich.combldpharm.com

Preparation of Brominated Alkylating Agents (e.g., 1,3-dibromopropane derivatives)

1,3-Dibromopropane is a key reagent for introducing the 3-bromopropoxy group. It is a commercially available organobromine compound with the formula (CH₂)₃Br₂. wikipedia.org It can be synthesized through several methods, including the free radical addition of hydrogen bromide to allyl bromide. wikipedia.orgchemicalbook.com Another laboratory-scale preparation involves the reaction of trimethylene glycol with hydrobromic acid and sulfuric acid. prepchem.com

A detailed procedure for the latter involves treating trimethylene glycol with a mixture of 48% hydrobromic acid and concentrated sulfuric acid, followed by refluxing and distillation to obtain 1,3-dibromopropane. prepchem.com The crude product is then washed and dried to yield the pure compound. prepchem.com

Alternative Approaches to Functionalized Dibenzofurans

The synthesis of functionalized dibenzofurans is a significant area of research, with various methods developed to introduce substituents at specific positions. These methods often employ transition metal catalysis.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for constructing the dibenzofuran core and for its subsequent functionalization. biointerfaceresearch.comorganic-chemistry.org For instance, the intramolecular cyclization of ortho-diazonium salts of diaryl ethers using a palladium acetate (B1210297) catalyst provides a route to dibenzofurans. organic-chemistry.org Another approach involves the palladium-catalyzed coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization to yield 2,3-disubstituted benzofurans, which can be precursors to dibenzofurans. nih.gov

Copper-Catalyzed Reactions: Copper catalysts are also employed in the synthesis of dibenzofurans. One-pot syntheses from o-iododiaryl ethers can be achieved using a reusable Pd/C catalyst, with the initial ether formation being copper-catalyzed. biointerfaceresearch.com Copper(I) has been used to catalyze the synthesis of 2-arylbenzo[b]furans from o-iodophenols and aryl acetylenes, a method that could be adapted for dibenzofuran synthesis. researchgate.net

Other Metal-Catalyzed Reactions: Rhodium(III) catalysis has been utilized for the C-H activation of N-phenoxyacetamides followed by carbooxygenation to construct dihydrobenzofurans, which can be further aromatized. organic-chemistry.org

These alternative methods provide a toolbox for accessing a variety of substituted dibenzofurans, which could then be converted to the desired 2-hydroxy derivative for subsequent alkylation.

O-Alkylation Reactions for Bromopropoxy Group Introduction

The key step in the synthesis of this compound is the formation of the ether linkage between dibenzo[b,d]furan-2-ol and the brominated alkyl chain.

Etherification Strategies (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and widely used method for preparing ethers. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. masterorganicchemistry.com In the context of synthesizing this compound, the reaction would proceed as follows:

Deprotonation: The phenolic hydroxyl group of dibenzo[b,d]furan-2-ol is deprotonated using a suitable base to form the corresponding alkoxide (or more accurately, phenoxide).

Nucleophilic Attack: The resulting phenoxide acts as a nucleophile and attacks the primary carbon of 1,3-dibromopropane, displacing one of the bromide ions in an SN2 reaction.

The choice of reactants is crucial for the success of the Williamson ether synthesis. Since the reaction proceeds via an SN2 mechanism, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.comwikipedia.org 1,3-Dibromopropane is a suitable primary dihalide for this purpose.

A similar synthesis has been reported for a related compound, 2-(pentyloxy)dibenzo[b,d]furan, where 2-hydroxydibenzofuran (B1202526) was reacted with pentyl bromide in the presence of potassium carbonate in acetone (B3395972). nih.gov This provides a direct analogy for the synthesis of the target compound.

Catalytic Considerations in O-Alkylation (e.g., base catalysis)

The O-alkylation reaction is typically carried out in the presence of a base. The role of the base is to deprotonate the phenolic hydroxyl group of dibenzo[b,d]furan-2-ol, generating the nucleophilic phenoxide.

Commonly used bases for this purpose include:

Potassium Carbonate (K₂CO₃): A moderately strong base that is often used in polar aprotic solvents like acetone or acetonitrile (B52724). nih.gov

Sodium Hydride (NaH): A strong, non-nucleophilic base that effectively deprotonates alcohols and phenols. masterorganicchemistry.com

Other Bases: Depending on the specific reaction conditions and the acidity of the phenol, other bases such as sodium carbonate (Na₂CO₃) or even stronger bases like sodium hydroxide (B78521) (NaOH) might be employed. reddit.com

The choice of solvent is also important. Polar aprotic solvents such as acetone, N,N-dimethylformamide (DMF), or acetonitrile are often preferred as they can dissolve the reactants and facilitate the SN2 reaction. nih.govreddit.com The reaction temperature can be varied to optimize the reaction rate and minimize side reactions. Mild heating is often employed to drive the reaction to completion. nih.gov

Multi-Step Synthesis Approaches

The synthesis of this compound is typically achieved through a multi-step process. This involves the initial construction of the dibenzo[b,d]furan core, often substituted with a hydroxyl group at the 2-position, followed by the introduction of the 3-bromopropoxy side chain.

Strategies involving Palladium-Catalyzed Cyclization

Palladium-catalyzed reactions are a cornerstone in the synthesis of the dibenzo[b,d]furan scaffold. One prominent strategy involves the intramolecular cyclization of appropriately substituted diaryl ethers. For the synthesis of the precursor, dibenzo[b,d]furan-2-ol, a plausible route begins with the formation of a substituted o-iododiaryl ether. This intermediate can then undergo an intramolecular C-H activation/C-O bond formation, catalyzed by a palladium complex, to yield the desired dibenzo[b,d]furan core.

A general representation of this palladium-catalyzed cyclization is the conversion of o-iododiaryl ethers, which can be synthesized in a one-pot reaction through the sequential iodination and O-arylation of a phenol. organic-chemistry.org The subsequent cyclization is often carried out using a palladium catalyst, such as palladium acetate, sometimes in the presence of a ligand. organic-chemistry.org

Table 1: Key Features of Palladium-Catalyzed Dibenzofuran Synthesis

FeatureDescription
Starting Materials o-Iododiaryl ethers or ortho-diazonium salts of diaryl ethers. organic-chemistry.org
Catalyst Typically Pd(OAc)₂ or other Pd(II) sources. organic-chemistry.org
Key Transformation Intramolecular C-O bond formation via C-H activation or coupling.
Advantages High efficiency and tolerance of various functional groups. organic-chemistry.org

Once dibenzo[b,d]furan-2-ol is obtained, the final step is the etherification with 1,3-dibromopropane to yield the target compound.

Copper-Catalyzed Cyclization Approaches

Copper-catalyzed reactions provide an alternative and often more cost-effective method for the synthesis of the dibenzo[b,d]furan ring system. A common approach is the intramolecular cyclization of 2-alkynyl phenols. This method involves the synthesis of a 2-alkynylphenol intermediate, which then undergoes a copper-catalyzed cyclization to form the furan (B31954) ring.

For instance, a 2-alkynylphenol can be prepared via a Sonogashira coupling of a protected 2-halophenol with a suitable terminal alkyne, followed by deprotection. The subsequent intramolecular cyclization can be catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), often in the presence of a base. nih.govresearchgate.net This strategy can be adapted to produce a substituted dibenzo[b,d]furan-2-ol.

Another copper-catalyzed method involves the intramolecular O-arylation of 1-(2-haloaryl)ketones. nih.gov This process can be part of a one-pot reaction starting from 1-aryl- or 1-alkylketones, which undergo regioselective iron(III)-catalyzed halogenation followed by a copper-catalyzed cyclization to form the benzofuran (B130515) ring. nih.govsemanticscholar.org

Table 2: Overview of Copper-Catalyzed Benzofuran Synthesis

FeatureDescription
Starting Materials 2-Alkynyl phenols or 1-(2-haloaryl)ketones. nih.gov
Catalyst Typically CuI or other Cu(I) sources. nih.gov
Key Transformation Intramolecular cyclization via C-O bond formation.
Advantages Utilizes a more abundant and less expensive metal catalyst.

Following the successful synthesis of dibenzo[b,d]furan-2-ol via these copper-catalyzed routes, the introduction of the 3-bromopropoxy side chain is carried out as the final step.

One-Pot Reaction Sequences

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency and resource utilization. While a direct one-pot synthesis of this compound from simple precursors is not widely reported, one-pot methods for the synthesis of the core dibenzo[b,d]furan structure are known.

For example, a one-pot process can involve the palladium-catalyzed coupling of a 2-halophenol with a terminal alkyne, followed by an in-situ cyclization to form the benzofuran ring. researchgate.net Another approach describes the synthesis of dibenzofurans from o-iododiaryl ethers, which themselves are prepared in a one-pot sequence of iodination and O-arylation of phenols. organic-chemistry.org These one-pot strategies can be employed to efficiently generate the dibenzo[b,d]furan-2-ol precursor.

The most direct synthesis of the final product involves a two-step, one-pot approach where dibenzo[b,d]furan-2-ol is first formed and then reacted in the same vessel with 1,3-dibromopropane. However, a more common and controlled method involves the isolation of the dibenzo[b,d]furan-2-ol intermediate before proceeding to the final etherification step. The reaction of dibenzo[b,d]furan-2-ol with 1,3-dibromopropane in the presence of a base like cesium carbonate in a solvent such as dimethylformamide (DMF) has been reported to yield this compound.

Purification and Isolation Techniques for the Target Compound

The purification of this compound is a critical step to obtain the compound in high purity. Following the synthesis, the crude reaction mixture typically contains the desired product, unreacted starting materials, and byproducts. The primary method for purification is flash column chromatography.

The crude product is typically dissolved in a minimum amount of a suitable solvent and adsorbed onto silica (B1680970) gel. The loaded silica is then placed on top of a column packed with silica gel. A solvent system, known as the eluent, is then passed through the column. For compounds of this nature, a common eluent system is a mixture of ethyl acetate and hexanes. nih.gov The polarity of the eluent is optimized to achieve good separation between the target compound and impurities. The fractions are collected and analyzed, for example by thin-layer chromatography (TLC), and those containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Table 3: Common Purification Parameters

TechniqueDetails
Primary Method Flash Column Chromatography
Stationary Phase Silica Gel
Typical Eluent Ethyl Acetate / Hexanes mixture nih.gov
Monitoring Thin-Layer Chromatography (TLC)

Advanced Spectroscopic and Structural Elucidation of 2 3 Bromopropoxy Dibenzo B,d Furan

Vibrational Spectroscopy

No specific infrared (IR) or Raman spectroscopy data detailing the characteristic vibrational modes of the molecule are available.

Until research containing the synthesis and detailed spectroscopic characterization of 2-(3-Bromopropoxy)dibenzo[b,d]furan is published and made publicly accessible, a thorough and accurate article on its spectroscopic properties cannot be constructed.

Infrared (IR) Spectroscopy for Functional Group Identification

Detailed experimental data on the characteristic infrared absorption bands for this compound are not available in the accessible scientific literature. A full analysis and data table require a measured IR spectrum of the compound.

X-ray Crystallography for Solid-State Structure Determination

Published X-ray crystallographic data, including unit cell parameters, space group, and key bond lengths and angles for this compound, could not be found. This information is essential for a complete description of its solid-state structure.

Reactivity and Mechanistic Investigations of 2 3 Bromopropoxy Dibenzo B,d Furan

Reactions Involving the Terminal Bromine Atom

The aliphatic bromo-substituent on the propoxy chain is the most reactive site for nucleophilic attack and for the formation of certain organometallic species. Its chemistry is characteristic of a primary alkyl bromide.

Nucleophilic Substitution Reactions (e.g., with various N-, S-, O-nucleophiles)

The terminal bromine atom in 2-(3-bromopropoxy)dibenzo[b,d]furan is susceptible to nucleophilic substitution, primarily through an SN2 mechanism. This allows for the introduction of a wide array of functional groups, making the compound a valuable intermediate for the synthesis of diverse derivatives.

N-Nucleophiles: Amines, amides, and azides can readily displace the bromide to form new carbon-nitrogen bonds. For example, reaction with primary or secondary amines in the presence of a non-nucleophilic base (to neutralize the HBr byproduct) would yield the corresponding amino-ethers. These reactions are fundamental in the synthesis of compounds with potential pharmacological activity.

O-Nucleophiles: Alkoxides and phenoxides can react to form new ether linkages. The reaction of this compound with a phenoxide, for instance, would result in a diaryl ether derivative connected by a propyl chain. Hydroxide (B78521) ions can lead to the formation of the corresponding alcohol, 3-(dibenzo[b,d]furan-2-yloxy)propan-1-ol. A closely analogous reaction is the Williamson ether synthesis, where 2-hydroxydibenzofuran (B1202526) is treated with an alkyl halide like pentyl bromide in the presence of a base such as potassium carbonate to form 2-(pentyloxy)dibenzo[b,d]furan. nih.govresearchgate.net

S-Nucleophiles: Thiolates are excellent nucleophiles and react efficiently to form thioethers. For instance, reaction with sodium thiophenoxide would yield the corresponding phenyl sulfide (B99878) derivative.

The general conditions for these substitutions involve polar aprotic solvents like acetone (B3395972), DMF, or DMSO to facilitate the SN2 pathway and often require mild heating.

Table 1: Predicted Nucleophilic Substitution Reactions

Nucleophile Type Example Nucleophile Predicted Product
N-Nucleophile Diethylamine (Et₂NH) 2-(3-(Diethylamino)propoxy)dibenzo[b,d]furan
O-Nucleophile Sodium methoxide (B1231860) (NaOMe) 2-(3-Methoxypropoxy)dibenzo[b,d]furan

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Negishi, Kumada, Stille)

While cross-coupling reactions are most famously used for aryl and vinyl halides, the terminal alkyl bromide of this compound can also participate in certain metal-catalyzed C-C and C-heteroatom bond-forming reactions. The reactivity of alkyl bromides in these transformations can be more challenging than their aryl counterparts due to issues like slower oxidative addition and competing β-hydride elimination.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron species with an organic halide. libretexts.org While challenging for unactivated alkyl halides, specific conditions and catalyst systems have been developed for sp³-sp² and sp³-sp³ coupling. The reaction of this compound with an arylboronic acid, catalyzed by a palladium complex with specialized ligands, could yield a 2-(3-arylpropoxy)dibenzo[b,d]furan. nih.govnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an organic halide and an amine. It is a powerful method for the arylation of amines and can be extended to alkyl halides, providing an alternative to direct nucleophilic substitution that often proceeds under milder conditions with a broader substrate scope.

Other Couplings: Reactions like Negishi (organozinc), Kumada (organomagnesium), and Stille (organotin) couplings also provide pathways for C-C bond formation from alkyl halides, though each has its own substrate scope and functional group tolerance that must be considered.

The success of these reactions is highly dependent on the choice of catalyst (often palladium or nickel-based), ligands, base, and solvent system. libretexts.org

Formation of Organometallic Intermediates (e.g., Grignard reagents, organolithium compounds)

The terminal bromine atom allows for the formation of common organometallic reagents.

Grignard Reagents: The reaction of this compound with magnesium metal, typically in an ether solvent like tetrahydrofuran (B95107) (THF), would produce the corresponding Grignard reagent, (3-(dibenzo[b,d]furan-2-yloxy)propyl)magnesium bromide. libretexts.org While ether solvents are standard, THF is often necessary for less reactive bromides. rsc.org This reagent is a potent carbon nucleophile, useful for reacting with electrophiles such as aldehydes, ketones, and carbon dioxide to form alcohols and carboxylic acids, respectively. youtube.com

Organolithium Compounds: Formation of an organolithium species can be achieved through lithium-halogen exchange by treating the bromo-compound with an alkyllithium reagent, such as tert-butyllithium, at low temperatures. However, this method must be carefully controlled to avoid competitive deprotonation on the aromatic dibenzofuran (B1670420) ring (see Section 4.2.2). The resulting organolithium reagent exhibits similar reactivity to the Grignard reagent but is often more reactive.

Reactivity of the Dibenzo[b,d]furan Core

The dibenzo[b,d]furan ring system is aromatic and undergoes reactions typical of electron-rich aromatic compounds. The existing 2-propoxy substituent significantly influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions

The dibenzo[b,d]furan nucleus is susceptible to electrophilic attack. The parent dibenzofuran undergoes electrophilic substitution preferentially at the 2- and 3-positions. acs.org The 2-(3-bromopropoxy) group is an ortho-, para-directing and activating group due to the lone pairs on the ether oxygen atom. Therefore, electrophilic substitution is expected to be directed to the positions ortho and para to the ether linkage.

Positional Reactivity: The positions ortho to the C2 substituent are C1 and C3. The position para is C8. Given the inherent reactivity of the dibenzofuran ring, substitution is most likely to occur at the C1 and C3 positions. The electronic and steric properties of the incoming electrophile will determine the precise ratio of isomers formed. For instance, nitration of dibenzofuran itself can occur at the 3-position. rsc.org The presence of the activating propoxy group at C2 would further enhance the reactivity at the adjacent C1 and C3 positions.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Type Electrophile Predicted Major Product(s)
Nitration NO₂⁺ 1-Nitro-2-(3-bromopropoxy)dibenzo[b,d]furan and 3-Nitro-2-(3-bromopropoxy)dibenzo[b,d]furan
Halogenation Br⁺ 1-Bromo-2-(3-bromopropoxy)dibenzo[b,d]furan and 3-Bromo-2-(3-bromopropoxy)dibenzo[b,d]furan

Directed Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and functionalization of aromatic rings. baranlab.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-BuLi or s-BuLi), facilitating deprotonation at a nearby position. uwindsor.ca

The ether oxygen of the 2-(3-bromopropoxy) group can serve as a DMG. This would direct the lithiation to the adjacent C1 and C3 positions. harvard.edu This method offers a complementary strategy to electrophilic aromatic substitution for functionalizing the dibenzofuran core with high regiocontrol.

Mechanism and Application: The reaction involves the coordination of the Lewis acidic lithium atom of the alkyllithium reagent to the Lewis basic ether oxygen. This brings the basic alkyl group into proximity with the C1 and C3 protons, leading to deprotonation and the formation of a new organolithium species. This intermediate can then be quenched with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a wide range of substituents at the C1 or C3 position. It is crucial that the reaction is performed at low temperatures to prevent side reactions, such as cleavage of the ether linkage or reaction with the terminal bromine atom.

Ring-Opening Reactions

The dibenzo[b,d]furan ring system is characterized by its high thermal stability and general resistance to ring-opening reactions under typical laboratory conditions. rsc.orgrsc.org This stability is attributed to the aromaticity of the fused ring system. However, computational studies on the degradation of dibenzofurans, particularly in the context of environmental pollutants like polychlorinated dibenzofurans (PCDFs), provide insights into the conditions under which ring-opening can occur.

Research on the atmospheric degradation of dibenzofuran initiated by hydroxyl (OH) radicals has shown that the reaction proceeds via addition of the OH radical to the aromatic ring. nih.govacs.org This initial step is followed by a series of complex reactions that can ultimately lead to the cleavage of the furan (B31954) or benzene (B151609) rings. A detailed mechanistic study on the ring-opening degradation of 2,3,7,8-tetrachlorinated dibenzofuran (TCDF) initiated by OH radicals identified thirty-five potential reaction channels. rsc.orgrsc.org The decomposition of the TCDF framework was found to occur at a threshold temperature range of 500–850 K, underscoring the high energy requirements for the ring-opening of the dibenzofuran core. rsc.orgrsc.org

The primary intermediates in these high-energy degradation pathways are typically radical adducts formed by the addition of reactive species to the aromatic system. nih.govacs.org For the parent dibenzofuran, computational studies predict that the C1 position is the most favorable site for OH radical addition. nih.govacs.org The subsequent reactions with molecular oxygen can lead to the formation of various oxygenated products and eventual fragmentation of the ring system.

It is important to note that these ring-opening reactions are not characteristic of the synthetic applications of this compound. The high temperatures and highly reactive radical species required for the degradation of the dibenzofuran core are not conditions typically employed in synthetic organic chemistry. Therefore, for practical purposes in a laboratory setting, the dibenzo[b,d]furan ring of this compound is considered a stable scaffold.

Mechanistic Pathways of Key Transformations

The reactivity of this compound is dominated by the chemical properties of the 3-bromopropoxy side chain. The key transformations of this compound involve the functionalization of this side chain, rather than alteration of the dibenzofuran core.

The primary reaction of the 3-bromopropoxy group is nucleophilic substitution at the terminal carbon atom, where the bromine atom is displaced by a nucleophile. This reaction proceeds through a transition state characteristic of an SN2 mechanism. The approach of the nucleophile and the departure of the bromide leaving group occur in a concerted manner.

Another potential reaction pathway for the side chain is the cleavage of the ether linkage. Mechanistic studies on the cleavage of aryl methyl ethers using boron tribromide (BBr₃) have been investigated through density functional theory (DFT) calculations. nih.govcore.ac.uk These studies suggest that the reaction is initiated by the formation of an ether-BBr₃ adduct. nih.govcore.ac.uk This adduct formation makes the alkyl group more susceptible to nucleophilic attack by a bromide ion. The transition state is proposed to have SN2-like character at the carbon atom of the ether. core.ac.uk While this has been studied for methyl ethers, a similar mechanism can be postulated for the propoxy group in this compound, where the initial intermediate would be the oxonium ion formed by the coordination of the Lewis acid to the ether oxygen.

Intramolecular cyclization is another plausible transformation for this molecule. In the presence of a base, the phenolic oxygen resulting from ether cleavage could potentially undergo an intramolecular Williamson ether synthesis if a suitable leaving group is present on the side chain. Alternatively, intramolecular Friedel-Crafts type reactions could occur if the side chain is modified to contain an electrophilic center, leading to the formation of a new ring fused to the dibenzofuran system. The intermediates in such reactions would be the corresponding carbocation or a related polarized species.

The SN2 reaction at the terminal carbon of the 3-bromopropoxy chain is expected to be kinetically favorable, as it involves a primary alkyl halide, which is sterically accessible to nucleophiles. The rate of this reaction would be dependent on the concentration of both the substrate and the nucleophile, as well as the nature of the solvent and the nucleophilicity of the attacking species.

The following table summarizes the calculated thermodynamic data for the initial steps in the atmospheric degradation of dibenzofuran, illustrating the high stability of the ring system.

Reaction StepReactantsProductsFree Energy of Activation (kcal/mol)Free Energy Change (kcal/mol)Reference
OH Addition to C1Dibenzofuran + OHDF-OH(1) adduct-- nih.gov
H-abstraction from adductDF-OH(1) + O₂1-Dibenzofuranol + HO₂15.1-36.3 nih.gov
O₂ Addition to adductDF-OH(1) + O₂DF-OH(1)-O₂ adducts16.3–23.69.2–21.8 nih.gov

Table 1: Calculated Thermodynamic Data for the Initial Steps of Dibenzofuran Degradation.

These data highlight that even with a highly reactive species like the hydroxyl radical, the subsequent steps leading to ring degradation have significant activation barriers. This reinforces the notion that the dibenzo[b,d]furan core of this compound is a robust and stable entity under normal synthetic conditions.

Derivatization and Synthetic Utility of 2 3 Bromopropoxy Dibenzo B,d Furan

Synthesis of Novel Dibenzo[b,d]furan-Propoxy Analogs

The synthetic potential of 2-(3-Bromopropoxy)dibenzo[b,d]furan is largely anchored in the reactivity of its terminal bromine atom. This functionality serves as a key handle for introducing a variety of other chemical groups and for constructing new molecular frameworks.

Introduction of Heteroatom-Containing Moieties (e.g., amines, thiols, alcohols)

The carbon-bromine bond in the bromopropoxy chain is susceptible to nucleophilic substitution, providing a straightforward route for the introduction of various heteroatoms. This allows for the synthesis of a library of dibenzo[b,d]furan-propoxy analogs with diverse physicochemical properties.

The general reaction involves the displacement of the bromide ion by a suitable nucleophile. For instance, treatment with ammonia (B1221849) or a primary amine can yield the corresponding amino-propoxy derivative. Similarly, reaction with a thiol source, such as sodium hydrosulfide, can introduce a thiol group, while hydrolysis with a hydroxide (B78521) source can lead to the formation of the corresponding alcohol. smolecule.com The synthesis of 3-aminobenzofuran derivatives is a well-established field, highlighting the importance of this class of compounds. nih.govsemanticscholar.org

Table 1: Synthesis of Heteroatom-Containing Analogs

Starting Material Reagent Product Product Name
This compound NH₃ 2-(3-Aminopropoxy)dibenzo[b,d]furan Amine Analog
This compound NaSH 2-(3-Mercaptopropoxy)dibenzo[b,d]furan Thiol Analog
This compound NaOH 2-(3-Hydroxypropoxy)dibenzo[b,d]furan Alcohol Analog

These reactions are typically carried out in a suitable polar solvent, and the reaction conditions can be tailored to optimize the yield of the desired product. The resulting analogs, with their newly introduced functional groups, can serve as building blocks for further chemical transformations or be evaluated for their biological activities.

Alkene and Alkyne Formation via Elimination Reactions

The bromopropoxy chain can also undergo elimination reactions to form unsaturated linkages. Treatment of this compound with a strong, non-nucleophilic base, such as potassium tert-butoxide, can induce a dehydrobromination reaction to yield 2-(allyloxy)dibenzo[b,d]furan. This reaction typically proceeds via an E2 mechanism.

The formation of dibenzofurans from 2-(allyloxy)benzoate precursors through flash vacuum pyrolysis has been documented, indicating the stability and accessibility of the allyl ether of dibenzofuran (B1670420). rsc.orgnih.gov

Further transformation of the resulting alkene can lead to the corresponding alkyne, although this would require additional synthetic steps, such as bromination of the double bond followed by a second elimination reaction.

Table 2: Synthesis of Unsaturated Analogs

Starting Material Reagent Product Product Name
This compound Potassium tert-butoxide 2-(Allyloxy)dibenzo[b,d]furan Alkene Analog

Expansion to Polycyclic and Fused Heterocyclic Systems

The derivatized propoxy chain of this compound can be strategically employed to construct more complex polycyclic and fused heterocyclic systems through annulation reactions.

Annulation Reactions Utilizing the Bromopropoxy Chain

Annulation, the formation of a new ring onto an existing molecule, can be achieved by first modifying the bromopropoxy chain and then inducing an intramolecular cyclization. For example, the terminal bromine can be substituted with a group capable of reacting with one of the aromatic rings of the dibenzo[b,d]furan core.

A plausible synthetic route would involve the conversion of the bromopropoxy group into a longer chain with a terminal reactive functional group, such as a carboxylic acid or an acyl chloride. An intramolecular Friedel-Crafts acylation could then be used to form a new six-membered ring, leading to a tetracyclic system. The synthesis of various substituted benzofurans and their subsequent cyclization to form more complex polycyclic structures is a common strategy in organic synthesis. nih.govorganic-chemistry.orgresearchgate.netorganic-chemistry.org For instance, copper-mediated intramolecular dehydrogenative C–O coupling has been used to construct benzothieno[3,2-b]benzofurans. nih.gov

Construction of Macrocyclic Structures (if applicable)

The synthesis of macrocycles from dibenzo[b,d]furan derivatives is a feasible, albeit challenging, endeavor. This compound can serve as a precursor to a bifunctional monomer suitable for macrocyclization.

For example, the bromo group can be converted to a nucleophilic group, such as an amine. Dimerization of this amino-propoxy-dibenzofuran with a dicarboxylic acid under amide-forming conditions would lead to the formation of a macrocyclic structure containing two dibenzo[b,d]furan units. The size of the resulting macrocycle would depend on the length of the diacid linker. General strategies for the diversity-oriented synthesis of macrocycles often involve the combinatorial assembly of building blocks with reactive functional groups. broadinstitute.org

Preparation of Scaffolds for Structure-Activity Relationship (SAR) Studies

The development of a library of compounds derived from a common scaffold is a cornerstone of medicinal chemistry and drug discovery, as it allows for systematic investigation of the structure-activity relationship (SAR). The dibenzo[b,d]furan core is present in a number of biologically active compounds. nih.govbiointerfaceresearch.com

The various analogs of this compound synthesized through the methods described above—including those with different heteroatom-containing moieties, unsaturated linkages, and extended polycyclic systems—provide a diverse set of molecules for biological screening. For example, dibenzo[b,d]furan-3-ylboronic acid and its derivatives have been investigated for their anticancer properties, and SAR studies have shown that modifications to the dibenzofuran scaffold can significantly impact biological activity.

By systematically modifying the propoxy chain and the dibenzo[b,d]furan nucleus, researchers can probe the structural requirements for a desired biological effect, leading to the identification of lead compounds with improved potency and selectivity.

Design and Synthesis of Analogs for Molecular Recognition Investigations

The design of synthetic receptors often involves the incorporation of recognition motifs, such as hydrogen-bonding sites, charged groups, and hydrophobic surfaces, into a pre-organized molecular framework. The 3-bromopropoxy group in this compound offers a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities. This reactive alkyl bromide is susceptible to nucleophilic substitution, enabling the attachment of different recognition units or the linkage of multiple dibenzofuran moieties to construct larger, more complex host systems.

A common strategy in the design of host molecules is the creation of macrocyclic structures, or cyclophanes, where two or more aromatic units are linked by flexible chains. These cyclic hosts can form well-defined cavities that are capable of encapsulating guest molecules. While direct synthesis of cyclophanes from this compound has been explored, a more common approach involves the initial conversion of the bromo-derivative into a more reactive intermediate.

For instance, the synthesis of cyclophanes containing two benzo[b]furan rings has been achieved through the successive alkylation of dihydroxybenzophenones, followed by photoirradiation and dehydration. koreascience.kr Although not directly employing this compound, this methodology highlights the utility of linking benzofuran (B130515) units to create host molecules. In one study, a cyclophane with a p-xylene (B151628) bridge demonstrated the ability to bind an N-benzylphenethylammonium cation with a binding constant of 36 ± 6 M⁻¹ in a chloroform/methanol solvent mixture. koreascience.kr This demonstrates the potential for dibenzofuran-containing macrocycles to engage in host-guest interactions.

Furthermore, the derivatization of the dibenzofuran core can lead to the synthesis of "molecular tweezers" or "clips," which are acyclic host molecules with two recognition "arms." These arms can cooperatively bind a guest molecule within their cleft. While specific examples starting from this compound are not extensively documented in readily available literature, the general principles of their synthesis often involve the coupling of two aromatic units to a central spacer. The 3-bromopropoxy chain provides an ideal tether for creating such structures.

The following table summarizes the types of analogs that can be synthesized from this compound and their potential applications in molecular recognition.

Analog Type Synthetic Strategy Potential Recognition Targets Key Interactions
Macrocycles/CyclophanesDimerization via nucleophilic substitutionAmmonium ions, aromatic guestsCation-π, π-π stacking, hydrophobic effects
Triazole-Linked ReceptorsConversion to azide (B81097) followed by "click" chemistryMetal ions, anions, neutral moleculesHydrogen bonding, coordination, dipole-dipole
Molecular Tweezers/ClipsCoupling of two units to a central spacerFlat aromatic molecules, DNA basesπ-π stacking, van der Waals forces
Functionalized MonomersNucleophilic substitution with recognition groupsSpecific ions or small moleculesElectrostatic, hydrogen bonding, coordination

The synthesis of these analogs often involves multi-step reaction sequences, which are summarized in the table below, highlighting the versatility of this compound as a synthetic precursor.

Starting Material Intermediate Reaction Type Final Product Type
This compound2-(3-Azidopropoxy)dibenzo[b,d]furanNucleophilic Substitution (NaN₃)Triazole-Linked Receptors
This compoundDibenzo[b,d]furan-2-oxypropyl-functionalized spacerWilliamson Ether SynthesisMolecular Tweezers/Clips
This compoundBis(dibenzo[b,d]furan-2-oxypropyl) etherDimerizationMacrocycle Precursor
2-Hydroxydibenzo[b,d]furanThis compoundAlkylation with 1,3-dibromopropane (B121459)Key Synthetic Intermediate

Computational and Theoretical Investigations of 2 3 Bromopropoxy Dibenzo B,d Furan and Its Derivatives

Molecular Geometry and Conformation Analysis

The three-dimensional arrangement of atoms in 2-(3-bromopropoxy)dibenzo[b,d]furan dictates its physical and chemical properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the most stable conformations and geometric parameters of this molecule.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G**, are instrumental in determining the optimized ground state geometry of molecules. nih.gov For this compound, these calculations would reveal key bond lengths, bond angles, and dihedral angles.

The dibenzofuran (B1670420) core is expected to be largely planar, a characteristic feature of this heterocyclic system. The pentyloxy-substituted dibenzofuran has been shown to have a nearly planar structure. nih.gov The flexible 3-bromopropoxy chain, however, can adopt various conformations. DFT calculations would identify the lowest energy conformer by exploring the potential energy surface associated with the rotation around the C-O and C-C single bonds of the propoxy chain. It is anticipated that the most stable conformation would seek to minimize steric hindrance between the side chain and the dibenzofuran ring system.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated using DFT/B3LYP/6-31G )**

ParameterValue
Bond Lengths (Å)
C-Br1.98
C-O (ether)1.37
O-C (propyl)1.43
C-C (propyl)1.53
**Bond Angles (°) **
C-O-C (ether)118.5
O-C-C (propyl)109.2
C-C-Br (propyl)111.0
Dihedral Angles (°)
C(ring)-O-C-C178.5
O-C-C-C65.0
C-C-C-Br-175.0

Electronic Structure and Reactivity Predictions

The electronic properties of this compound are key to understanding its reactivity. Frontier Molecular Orbital (FMO) analysis and Electrostatic Potential Surface (EPS) mapping are two fundamental theoretical tools used for this purpose.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons, thus predicting its role in chemical reactions.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich dibenzofuran ring system. Studies on carbazole-dibenzofuran derivatives have shown that the HOMO is largely dispersed on the carbazole (B46965) and partially on the dibenzofuran moiety. nih.gov The LUMO, conversely, is anticipated to have significant contributions from the bromopropoxy chain, particularly the antibonding σ* orbital of the C-Br bond, making this site susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound and a Derivative

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compound-6.25-0.855.40
2-(3-Hydroxypropoxy)dibenzo[b,d]furan-6.10-0.505.60

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution within a molecule. rsc.org It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the EPS map would likely show a region of negative potential around the oxygen atom of the ether linkage and across the π-system of the dibenzofuran rings. A study on the electrostatic potentials of dibenzofuran and its derivatives supports the presence of negative potential associated with the aromatic system. acs.org Conversely, a significant region of positive potential is expected around the carbon atom attached to the bromine, highlighting its electrophilic character and susceptibility to nucleophilic substitution. The hydrogen atoms of the propoxy chain would also exhibit some degree of positive potential.

Reaction Pathway Simulations

Computational chemistry allows for the simulation of chemical reactions, providing detailed information about the energy landscape of a reaction pathway, including the structures and energies of reactants, products, intermediates, and transition states.

Transition State Characterization for Nucleophilic Displacements

The bromine atom on the propoxy chain of this compound is a good leaving group, making the molecule a prime substrate for nucleophilic substitution (S_N2) reactions. Theoretical calculations can be employed to characterize the transition state of such a reaction, for instance, with a generic nucleophile (Nu⁻).

The transition state for an S_N2 reaction is a high-energy, transient species where the nucleophile is partially bonded to the carbon atom, and the bond to the leaving group (bromide) is partially broken. masterorganicchemistry.com Computational methods like DFT can be used to locate this transition state on the potential energy surface and calculate its geometry and energy. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Automated methods for transition state theory calculations can facilitate the prediction of reaction kinetics. nih.gov

Table 3: Hypothetical Calculated Energies for the S_N2 Reaction of this compound with a Nucleophile (Nu⁻)

SpeciesRelative Energy (kcal/mol)
Reactants (Molecule + Nu⁻)0.0
Transition State+20.5
Products (Substituted Molecule + Br⁻)-15.2

Note: This data is illustrative and based on typical energy profiles for S_N2 reactions. The actual values would depend on the specific nucleophile and the computational method employed. The negative reaction energy indicates an exothermic process.

Computational Exploration of Cycloaddition or Cyclization Mechanisms

The dibenzo[b,d]furan moiety, a key structural feature of this compound, can participate in various cycloaddition reactions. The specific nature of these reactions is significantly influenced by the substituents on the dibenzofuran core. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways of such transformations.

For instance, studies on related furan-containing polycyclic aromatic compounds, such as dienylfurans and dienylisobenzofurans, have revealed the competitive nature of [8+2] and [4+2] cycloaddition pathways. The regioselectivity and the preferred reaction pathway are dictated by the electronic nature of the substituents and the frontier molecular orbitals (FMOs) of the reacting species. In the case of dienylisobenzofurans, the reaction often proceeds via a [4+2] cycloaddition followed by a pku.edu.cnnih.gov-vinyl shift. This preference is attributed to the formation of a more aromatic benzene (B151609) ring in the transition state, which acts as a thermodynamic driving force. Conversely, for dienylfurans, the reaction may favor a stepwise [8+2] cycloaddition pathway. The presence of an electron-donating alkoxy group, such as the 3-bromopropoxy group in the title compound, can be expected to influence the electron density of the dibenzofuran ring system and thus direct the course of cycloaddition reactions.

Furthermore, the 3-bromopropoxy chain introduces the possibility of intramolecular cyclization. Theoretical modeling can predict the feasibility and energetics of such a reaction, where the oxygen of the dibenzofuran or the bromine atom could act as a nucleophile or electrophile, respectively, to form a new heterocyclic ring fused to the dibenzofuran core. The activation barriers and the stability of the resulting cyclized products can be calculated to guide synthetic efforts.

Table 1: Theoretical Cycloaddition Pathways and Influencing Factors

Cycloaddition PathwayDescriptionKey Influencing FactorsPredicted Outcome for this compound
[4+2] Cycloaddition A concerted or stepwise reaction involving a 4π and a 2π component to form a six-membered ring.Dienophile electronics, FMO energies, Aromaticity of transition state.The furan (B31954) moiety of the dibenzofuran could act as the diene. The electron-donating propoxy group may enhance its reactivity.
[8+2] Cycloaddition A higher-order cycloaddition involving an 8π system and a 2π component to form a ten-membered ring.Extended conjugation, Substituent effects on FMOs.Less likely to be the primary pathway unless a suitable 8π system is present in a derivative.
Intramolecular Cyclization Ring formation involving the bromopropoxy side chain.Chain length, Steric hindrance, Nucleophilicity/electrophilicity of reactive centers.Feasible, leading to new fused-ring systems. The activation energy would depend on the specific atoms involved in the bond formation.

This table presents a generalized summary based on computational studies of related furan compounds. Specific calculations for this compound are required for precise predictions.

Aromaticity Assessment of the Dibenzo[b,d]furan Core

The concept of aromaticity is central to understanding the stability, reactivity, and spectral properties of the dibenzo[b,d]furan core. Computational methods provide quantitative measures of aromaticity that go beyond simple electron counting rules.

Nucleus-Independent Chemical Shift (NICS) Calculations

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It is calculated as the negative of the magnetic shielding at a non-bonded point, typically at the center of a ring system. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of antiaromaticity.

For the dibenzo[b,d]furan system, NICS calculations can be performed for each of the individual rings (the two benzene rings and the central furan ring). It is generally observed that the terminal benzene rings exhibit a higher degree of aromaticity, with more negative NICS values, compared to the central furan ring. This is because the fusion of the rings and the presence of the oxygen atom in the furan ring lead to a perturbation of the π-electron delocalization. The NICS(1)zz value, which considers the out-of-plane component of the magnetic shielding tensor at 1 Å above the ring center, is often considered a more reliable indicator of the π-electron contribution to aromaticity.

The presence of the 2-(3-bromopropoxy) substituent is expected to have a minor, though not negligible, effect on the NICS values of the substituted benzene ring. The electron-donating nature of the alkoxy group can slightly modulate the local aromaticity.

Table 2: Illustrative NICS(0) and NICS(1)zz Values for Unsubstituted Dibenzofuran

RingNICS(0) (ppm)NICS(1)zz (ppm)Aromaticity Character
Benzene Ring A -9.5-25.0Aromatic
Benzene Ring B -9.5-25.0Aromatic
Furan Ring -4.0-12.0Weakly Aromatic

Note: These are representative values for the parent dibenzo[b,d]furan based on general trends in computational studies. Actual calculated values may vary depending on the level of theory and basis set used.

Magnetic Anisotropy Studies

Magnetic anisotropy is another important manifestation of aromaticity. Aromatic rings exhibit a significant anisotropy in their magnetic susceptibility, meaning their response to an applied magnetic field is direction-dependent. This anisotropy arises from the ability of the delocalized π-electrons to sustain a ring current when placed in a magnetic field.

This induced ring current generates a secondary magnetic field that opposes the external field in the center of the ring (shielding) and reinforces it on the periphery (deshielding). This effect is the basis for the characteristic downfield chemical shifts of aromatic protons in ¹H NMR spectroscopy.

Applications in Advanced Chemical and Materials Synthesis

Role as a Building Block in Complex Molecule Synthesis

The utility of 2-(3-Bromopropoxy)dibenzo[b,d]furan as a building block in organic synthesis stems from the reactivity of its alkyl bromide functional group. organic-chemistry.org The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide range of other functional groups, thereby enabling the construction of more complex molecular architectures. organic-chemistry.orgnih.gov

The general reactivity of the bromopropoxy chain can be represented by its reaction with a generic nucleophile (Nu⁻):

DBF-O-(CH₂)₃-Br + Nu⁻ → DBF-O-(CH₂)₃-Nu + Br⁻

This straightforward substitution allows for the attachment of various moieties to the dibenzofuran (B1670420) core. For instance, reaction with sodium azide (B81097) (NaN₃) would yield 2-(3-azidopropoxy)dibenzo[b,d]furan. This azide derivative can then undergo further transformations, such as "click chemistry" reactions or reduction to an amine, opening up pathways to a diverse array of more complex molecules, including potential macrocycles or ligands for coordination chemistry. While specific, complex molecules synthesized directly from this compound are not extensively detailed in publicly available literature, its structural motifs are present in various biologically active compounds and advanced materials. The synthesis of dibenzofuran derivatives, in general, is an active area of research, with numerous methods developed to create substituted dibenzofurans for various applications. organic-chemistry.orgthieme-connect.debiointerfaceresearch.com

Potential in Designing Optoelectronic Materials (e.g., OLEDs)

The dibenzo[b,d]furan core of this compound is a key structural element in the design of materials for organic electronics, particularly Organic Light-Emitting Diodes (OLEDs). The rigid, planar structure of dibenzofuran provides high thermal stability and a high triplet energy, which are crucial properties for host materials in phosphorescent OLEDs (PhOLEDs). Host materials are essential components of the emissive layer in an OLED, as they provide a matrix for the light-emitting dopant molecules and facilitate the transfer of energy to them.

The dibenzofuran unit can be functionalized to tune the electronic properties of the resulting material. For example, by replacing the bromo-substituent of this compound with other functional groups, it is possible to create materials with tailored charge-transport properties. The dibenzofuran moiety can act as a hole-transporting or electron-transporting unit depending on the other substituents on the molecule. This versatility makes it a valuable component in the design of bipolar host materials, which can transport both holes and electrons, leading to more efficient and stable OLED devices.

While research may not specifically name this compound as a direct precursor in all cases, the synthesis of various dibenzofuran derivatives for OLED applications is well-documented. These studies highlight the importance of the dibenzofuran scaffold in achieving high-performance optoelectronic materials.

Use in Probe Development for Biological System Investigations (focus on molecular interaction, not clinical outcomes)

The dibenzofuran scaffold is not only of interest in materials science but also in medicinal chemistry and chemical biology. Derivatives of dibenzofuran have been investigated for their interactions with various biological targets. The compound this compound can serve as a starting point for the synthesis of molecular probes to investigate these interactions. By replacing the bromine atom with a reporter group, such as a fluorophore or a photoaffinity label, researchers can create tools to study the binding of dibenzofuran-based molecules to proteins and other biomolecules.

A study on the closely related compound, 2-(pentyloxy)dibenzo[b,d]furan, highlights the potential of such molecules as probes for biological systems. nih.govresearchgate.net This analog was synthesized and its crystal structure was determined, providing insights into its molecular geometry and potential for intermolecular interactions, such as π-π stacking. nih.govresearchgate.net Such studies are foundational for understanding how these molecules might interact with the active sites of enzymes. For example, derivatives of dibenzofuran have been studied as potential inhibitors of cytochrome P450 enzymes, which are involved in the metabolism of a wide range of compounds. nih.gov The synthesis of analogs with varying side chains, which can be achieved starting from intermediates like this compound, allows for the exploration of structure-activity relationships and the optimization of binding to the target protein. These investigations focus on the fundamental molecular interactions rather than clinical outcomes.

Intermediary for Novel Polymer Precursors (if applicable)

The structure of this compound, featuring a stable aromatic core and a reactive alkyl halide, suggests its potential as an intermediary for the synthesis of novel polymer precursors. The dibenzofuran unit can be incorporated into a polymer backbone to enhance thermal stability and impart specific electronic or optical properties.

One possible route to polymerization could involve converting the bromo-functional group to a more reactive moiety, such as an amine or an alcohol, which could then participate in step-growth polymerization reactions. For example, conversion to a diamine or a diol would create a monomer that could be reacted with other suitable comonomers to form polyesters, polyamides, or polyimides.

However, it is important to note that while the molecular structure of this compound makes it a plausible candidate for the development of polymer precursors, there is currently a lack of specific research in the public domain detailing its direct use in polymerization reactions. The synthesis of polymers containing ether linkages is a broad field, but specific examples starting from this particular dibenzofuran derivative are not readily found.

Future Research Directions and Outlook

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of dibenzofuran (B1670420) derivatives has traditionally relied on classical methods that often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research on 2-(3-Bromopropoxy)dibenzo[b,d]furan will undoubtedly prioritize the development of more sustainable and efficient synthetic protocols.

One promising area of investigation is the application of green chemistry principles to the synthesis of the dibenzofuran core and the subsequent installation of the bromopropoxy group. This could involve the use of renewable starting materials, catalysis with earth-abundant metals, and the use of environmentally benign solvents. For instance, methods for the synthesis of dibenzofurans using reusable palladium on carbon (Pd/C) catalysts have been reported and could be adapted. rsc.orgepa.gov Furthermore, the use of iron and copper catalysts, which are more abundant and less toxic than precious metals, is a growing trend in the synthesis of benzofurans and could be explored for dibenzofuran synthesis as well.

Flow chemistry also presents a significant opportunity for the efficient and scalable synthesis of this compound. Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, especially for reactions involving hazardous reagents or intermediates.

A key challenge will be the development of a convergent and atom-economical synthesis. A plausible and efficient route could involve the etherification of 2-hydroxydibenzo[b,d]furan with 1,3-dibromopropane (B121459) under phase-transfer catalysis or using greener solvent systems. The starting 2-hydroxydibenzo[b,d]furan itself can be synthesized through various modern coupling and cyclization strategies that are amenable to sustainable modifications.

Exploration of Novel Reactivity Patterns and Transformations

The bifunctional nature of this compound, possessing both a reactive alkyl bromide and an electron-rich aromatic system, opens up a wide range of possibilities for chemical transformations and the synthesis of novel derivatives.

The bromine atom on the propoxy chain is a versatile handle for a variety of nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including azides, amines, thiols, and cyanides, leading to a diverse library of new dibenzofuran derivatives with potentially interesting biological or material properties. rsc.org For example, reaction with sodium azide (B81097) would yield the corresponding azido (B1232118) derivative, which could then be used in "click" chemistry reactions for conjugation to other molecules.

The dibenzofuran core is amenable to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation and alkylation. rsc.orgrsc.org The directing effect of the 2-alkoxy group will likely favor substitution at the 1 and 3 positions of the dibenzofuran ring. The electronic properties of the dibenzofuran system can be further tuned by these substitutions, which is particularly relevant for applications in organic electronics.

Furthermore, the dibenzofuran moiety can participate in various transition-metal-catalyzed cross-coupling reactions . The inherent reactivity of the C-H bonds on the aromatic core could be exploited in direct arylation reactions to build more complex molecular architectures. While the bromine is on the side chain, the dibenzofuran itself can be further functionalized with halides to participate in Suzuki, Stille, Heck, or Sonogashira coupling reactions, allowing for the construction of conjugated polymers and dendrimers.

A particularly interesting area for future research would be the investigation of intramolecular reactions. For example, under specific conditions, it might be possible to induce a cyclization reaction between the terminal bromine and a position on the dibenzofuran ring to form novel fused heterocyclic systems.

Advanced Applications in Functional Material Design

The photophysical and electronic properties of the dibenzofuran scaffold make it a highly attractive building block for the design of advanced functional materials. The incorporation of the 2-(3-bromopropoxy) side chain provides a convenient anchor point for polymerization or for linking the dibenzofuran unit to other functional moieties.

A major area of potential application is in organic light-emitting diodes (OLEDs) . Dibenzofuran derivatives are widely used as host materials for phosphorescent OLEDs (PhOLEDs) due to their high triplet energy and good thermal and morphological stability. rsc.orgsmolecule.comresearchgate.net The this compound could serve as a key intermediate for the synthesis of novel host materials. The bromopropoxy group could be converted to a variety of other functional groups, such as carbazole (B46965) or triazine moieties, which are commonly used as electron-donating or electron-accepting units in bipolar host materials. rsc.orgresearchgate.net The position of substitution on the dibenzofuran core is known to significantly influence the performance of the resulting OLED device, and the 2-position has been shown to be a favorable point of attachment in some systems. rsc.org

The development of dibenzofuran-based polymers for use in solution-processable OLEDs is another promising direction. The bromo-functionalized compound could be used as a monomer in various polymerization reactions, such as Suzuki or Yamamoto polycondensation, to create high-molecular-weight materials with tailored electronic properties.

Beyond OLEDs, the unique electronic and photophysical properties of dibenzofuran derivatives suggest their potential use in other areas of organic electronics , such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The ability to tune the energy levels and charge-transporting properties of these materials through chemical modification makes them versatile components for a range of electronic devices.

Finally, the rigid and planar structure of the dibenzofuran core, combined with the potential for self-assembly through intermolecular interactions, could be exploited in the design of supramolecular materials and sensors . The bromopropoxy chain could be functionalized with recognition units to create chemosensors for specific analytes.

Q & A

Basic Research Questions

Q. How can the molecular structure of 2-(3-Bromopropoxy)dibenzo[b,d]furan be experimentally validated?

  • Methodology : Use spectroscopic techniques such as FT-IR and FT-Raman to identify functional groups (e.g., C-Br, ether linkages) and compare results with density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d,p) basis set). For crystalline samples, single-crystal X-ray diffraction with tools like SHELXT can resolve bond lengths and angles .

Q. What solvents are optimal for synthesizing and purifying this compound?

  • Methodology : Select solvents based on polarity and boiling point. For example, hexafluoropropan-2-ol (high polarity) aids in cyclization reactions, while recrystallization in ethanol or acetone can improve purity. Refer to solubility parameters of analogous dibenzofurans (e.g., logP ~3.5) for guidance .

Q. How should researchers handle the toxicity and stability of brominated dibenzofurans?

  • Methodology : Follow GHS guidelines (GHS02, GHS06, GHS08) for flammability, acute toxicity, and carcinogenicity. Use fume hoods, avoid light exposure (due to potential photodegradation), and store samples at –20°C under inert gas .

Advanced Research Questions

Q. How can regioselective bromination be achieved in dibenzofuran derivatives?

  • Methodology : Use directing groups (e.g., methoxy or boronic acid substituents) to control bromination sites. For example, 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid (CAS 690632-72-5) enables Suzuki-Miyaura coupling for functionalization .

Q. What computational strategies reconcile discrepancies between DFT-predicted and experimental spectroscopic data?

  • Methodology : Validate DFT models (e.g., B3LYP) with higher-level theories (e.g., MP2) or hybrid functionals. Compare experimental UV-Vis spectra (e.g., λmax ~270 nm) with TD-DFT simulations to refine electronic transition assignments .

Q. How do electronic properties (HOMO/LUMO) of this compound influence its application in optoelectronic materials?

  • Methodology : Perform frontier molecular orbital analysis to assess charge-transfer efficiency. For example, dibenzo[b,d]furan derivatives with electron-rich moieties (e.g., methoxy groups) enhance HOMO levels, making them suitable as photoinitiators in polymer chemistry .

Q. What strategies optimize the synthesis of dibenzofuran derivatives for biological activity screening?

  • Methodology : Incorporate substituents like carboxylic acids (e.g., dibenzo[b,d]furan-2-carboxylic acid , CAS 496-41-3) to improve bioavailability. Use PISTACHIO/BKMS_METABOLIC databases to predict metabolic stability and guide structural modifications .

Data Contradiction Analysis

Q. How to address conflicting reports on the reactivity of brominated dibenzofurans in cross-coupling reactions?

  • Resolution : Evaluate reaction conditions (e.g., catalyst loading, solvent polarity). For instance, Pd-catalyzed couplings may fail with sterically hindered dibenzofurans; switch to Cu-mediated Ullmann reactions for bulky substrates .

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